(6-methoxy-1H-inden-3-yl)acetonitrile
Description
(6-Methoxy-1H-inden-3-yl)acetonitrile is a nitrile derivative featuring a methoxy-substituted indene core. Its structure combines an indene scaffold (a bicyclic aromatic system) with a methoxy group at the 6-position and an acetonitrile moiety at the 3-position. The methoxy group enhances solubility in polar solvents, while the nitrile group offers reactivity for further functionalization, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions.
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.226 |
IUPAC Name |
2-(5-methoxy-3H-inden-1-yl)acetonitrile |
InChI |
InChI=1S/C12H11NO/c1-14-11-4-5-12-9(6-7-13)2-3-10(12)8-11/h2,4-5,8H,3,6H2,1H3 |
InChI Key |
RMDHLKSUDLAMSR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=CC2)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (6-methoxy-1H-inden-3-yl)acetonitrile with analogous compounds, focusing on structural variations, physicochemical properties, and reactivity.
Structural Analogues and Substituent Effects
Key Observations :
- Core Structure : Indene (as in the target compound) vs. indole (in analogues) affects aromaticity and conjugation. Indene’s fused bicyclic system may confer distinct electronic properties compared to indole’s heterocyclic nitrogen .
- Substituent Position : Methoxy at the 6-position (target) vs. 4-position (745060-04-2) alters steric and electronic interactions. For example, a 6-methoxy group in indene may enhance solubility in polar solvents like acetonitrile, as seen in epoxidation studies where acetonitrile improves reaction efficiency .
Physicochemical Properties
Notes:
- Acetonitrile’s role as a solvent in epoxidation (as per evidence) suggests that nitrile-containing compounds like these may interact favorably with polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
